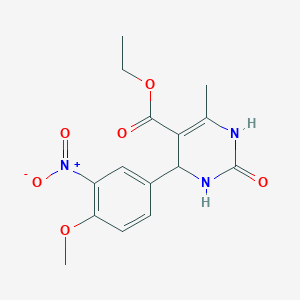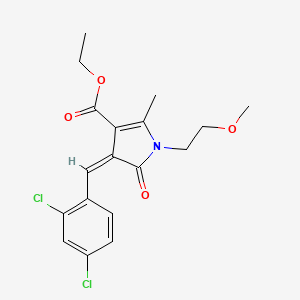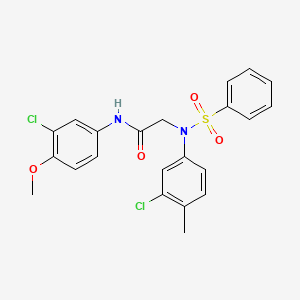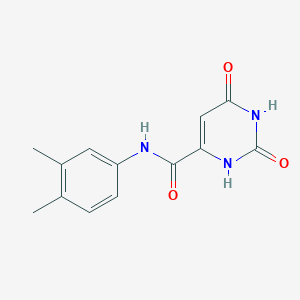![molecular formula C15H16ClNO3S2 B4892782 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)
3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide, also known as CMPS, is a sulfonamide compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting the activity of these enzymes, 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide can disrupt cell signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of protein kinase activity, induction of apoptosis in cancer cells, and potential anti-cancer activity. Additionally, 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been found to have low toxicity in vitro and in vivo, making it a promising therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of various protein kinases, making it a useful tool for studying cell signaling pathways. Additionally, its potential anti-cancer activity makes it a promising candidate for the development of new cancer therapies. However, one limitation of using 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
For the use of 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide in scientific research include further studies on its mechanism of action, as well as its potential as a therapeutic agent for the treatment of cancer. Additionally, research can be conducted to improve the solubility of 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide in aqueous solutions, making it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-mercaptophenethylamine in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been widely used in scientific research for various purposes, including as a reagent in organic synthesis reactions, as a protein kinase inhibitor, and as a potential anti-cancer agent. It has been found to inhibit the activity of various protein kinases, including c-Src, Abl, and EGFR. Additionally, 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-(2-phenylsulfanylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-20-15-8-7-13(11-14(15)16)22(18,19)17-9-10-21-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVJXZJDKNZMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)

![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)

![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)




![4-ethoxy-3-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4892791.png)
![3-phenyl-N-(1-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B4892792.png)